methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate
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Overview
Description
Methyl 4-{8-azabicyclo[321]oct-2-ene-8-sulfonyl}benzoate is a complex organic compound that features a bicyclic structure with a sulfonyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 8-azabicyclo[3.2.1]oct-2-ene scaffold through an enantioselective construction method. This can be achieved using stereoselective reactions that control the formation of the bicyclic structure .
Once the 8-azabicyclo[3.2.1]oct-2-ene core is prepared, it is then functionalized with a sulfonyl group. This step often involves the use of sulfonyl chlorides under basic conditions to introduce the sulfonyl group onto the bicyclic scaffold . The final step involves esterification with benzoic acid derivatives to form the methyl benzoate moiety, typically using standard esterification conditions such as the use of acid catalysts and methanol .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or sulfonamides.
Scientific Research Applications
Methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also facilitate binding to specific receptors or active sites, modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate is unique due to the presence of both a sulfonyl group and a benzoate moiety attached to the bicyclic scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure with a sulfonyl group and a benzoate moiety, which contributes to its unique chemical properties. The compound's molecular formula is C15H19NO2S, with a molecular weight of approximately 295.39 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of inflammatory pathways where such inhibition can modulate biological responses.
- Receptor Binding : The bicyclic structure may facilitate binding to receptors involved in various signaling pathways, influencing processes such as pain perception and inflammation.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : It has been studied for its potential to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of endocannabinoids, which play a crucial role in the regulation of inflammation and pain response .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
- Analgesic Effects : By modulating endocannabinoid levels through NAAA inhibition, the compound may enhance analgesic efficacy, providing a novel approach to pain management .
In Vitro and In Vivo Studies
Several studies have investigated the biological effects of this compound:
- NAAA Inhibition : A study reported that compounds similar to this compound exhibited low nanomolar IC50 values for NAAA inhibition (e.g., IC50 = 0.042 μM) . This suggests high potency and selectivity, making it a valuable tool for managing inflammatory conditions.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | IC50 (NAAA) | Remarks |
---|---|---|
Compound A | 0.042 μM | High selectivity for NAAA |
Compound B | 0.655 μM | Moderate activity |
Methyl 4-{8-Azabicyclo[3.2.1]oct-2-enesulfonyl}benzoate | TBD | Potential for further optimization |
Properties
IUPAC Name |
methyl 4-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-20-15(17)11-5-9-14(10-6-11)21(18,19)16-12-3-2-4-13(16)8-7-12/h2-3,5-6,9-10,12-13H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQJJWHELRHANB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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